molecular formula C16H14O3 B1302574 Methyl 3-biphenyl-4-yl-3-oxopropanoate CAS No. 56216-10-5

Methyl 3-biphenyl-4-yl-3-oxopropanoate

Cat. No.: B1302574
CAS No.: 56216-10-5
M. Wt: 254.28 g/mol
InChI Key: TYIZFWZJRSSQBB-UHFFFAOYSA-N
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Description

Methyl 3-biphenyl-4-yl-3-oxopropanoate is an organic compound with the molecular formula C16H14O3 It is characterized by the presence of a biphenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-biphenyl-4-yl-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-biphenyl-4-yl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Friedel-Crafts acylation of biphenyl with methyl 3-oxopropanoate in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the biphenyl to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-biphenyl-4-yl-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the biphenyl group.

Scientific Research Applications

Methyl 3-biphenyl-4-yl-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-biphenyl-4-yl-3-oxopropanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The biphenyl group can engage in π-π interactions, while the carbonyl group can participate in nucleophilic addition or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenyl-3-oxopropanoate: Similar structure but with a phenyl group instead of a biphenyl group.

    Ethyl 3-biphenyl-4-yl-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-biphenyl-4-yl-2-oxopropanoate: Similar structure but with a different position of the carbonyl group.

Uniqueness

Methyl 3-biphenyl-4-yl-3-oxopropanoate is unique due to the presence of both a biphenyl group and a propanoate moiety, which confer distinct chemical and physical properties. The biphenyl group enhances its ability to participate in π-π interactions, while the propanoate moiety provides a reactive site for further chemical modifications.

Properties

IUPAC Name

methyl 3-oxo-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIZFWZJRSSQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373490
Record name methyl 3-oxo-3-(4-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56216-10-5
Record name Methyl β-oxo[1,1′-biphenyl]-4-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56216-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-oxo-3-(4-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56216-10-5
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